molecular formula C14H18N4O6 B12340289 H-Glu-Ala-pNA

H-Glu-Ala-pNA

Cat. No.: B12340289
M. Wt: 338.32 g/mol
InChI Key: OGPGCXZGMQGPHC-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Glu-Ala-pNA, also known as L-Glutamic acid γ-(4-nitroanilide), is a synthetic peptide substrate used in various biochemical assays. It is particularly known for its role in chromogenic assays where it releases p-nitroaniline, a yellow-colored compound, upon enzymatic cleavage. This property makes it valuable in detecting and quantifying enzymatic activities, especially in the context of endotoxin detection and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Ala-pNA typically involves the coupling of L-glutamic acid with alanine and p-nitroaniline. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final deprotection step yields the desired this compound compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Glu-Ala-pNA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of enzymatic hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its yellow color .

Scientific Research Applications

H-Glu-Ala-pNA is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of H-Glu-Ala-pNA involves its enzymatic cleavage by specific proteases. The enzyme recognizes the peptide bond between alanine and p-nitroaniline, cleaving it to release p-nitroaniline. This reaction is often used to quantify enzyme activity by measuring the absorbance of the released p-nitroaniline at 405 nm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Glu-Ala-pNA is unique due to its specific cleavage by certain proteases, making it highly selective for particular enzymatic activities. Its ability to release a chromogenic product (p-nitroaniline) upon cleavage is a distinct feature that facilitates easy detection and quantification .

Properties

Molecular Formula

C14H18N4O6

Molecular Weight

338.32 g/mol

IUPAC Name

(4S)-4-amino-5-(N-[(2S)-1-amino-1-oxopropan-2-yl]-4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C14H18N4O6/c1-8(13(16)21)17(14(22)11(15)6-7-12(19)20)9-2-4-10(5-3-9)18(23)24/h2-5,8,11H,6-7,15H2,1H3,(H2,16,21)(H,19,20)/t8-,11-/m0/s1

InChI Key

OGPGCXZGMQGPHC-KWQFWETISA-N

Isomeric SMILES

C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(CCC(=O)O)N

Origin of Product

United States

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